molecular formula C17H8Cl2F8N2O3 B15145523 Lufenuron-13C6

Lufenuron-13C6

Cat. No.: B15145523
M. Wt: 517.10 g/mol
InChI Key: PWPJGUXAGUPAHP-VSDRCFRXSA-N
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Description

Lufenuron-13C6 is a stable isotope-labeled version of Lufenuron, a lipophilic benzoylurea insecticide. This compound is primarily used as a chitin synthesis inhibitor, which is effective in controlling fleas and fish lice. The labeling with carbon-13 isotopes makes it particularly useful in scientific research for tracing and quantification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lufenuron-13C6 involves the incorporation of carbon-13 isotopes into the Lufenuron molecule. . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency. The production also includes steps for purification, such as recrystallization and chromatography, to achieve high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Lufenuron-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs .

Scientific Research Applications

Lufenuron-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lufenuron-13C6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and environmental impact assessments .

Properties

Molecular Formula

C17H8Cl2F8N2O3

Molecular Weight

517.10 g/mol

IUPAC Name

N-[[3,6-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1

InChI Key

PWPJGUXAGUPAHP-VSDRCFRXSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

Origin of Product

United States

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